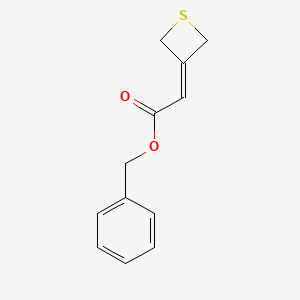

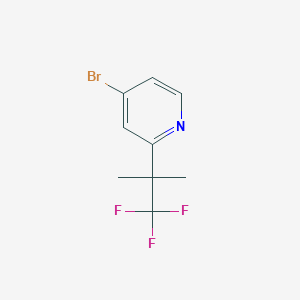

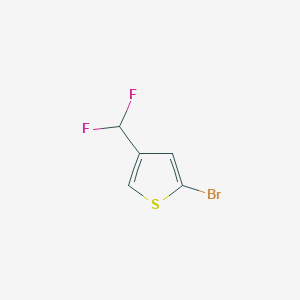

![molecular formula C6H12ClN B1375776 3-Azabicyclo[3.1.1]heptanhydrochlorid CAS No. 1427380-44-6](/img/structure/B1375776.png)

3-Azabicyclo[3.1.1]heptanhydrochlorid

Übersicht

Beschreibung

3-Azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 3-azabicyclo[3.1.1]heptane, a class of compounds that have been studied for their potential use in medicinal chemistry .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane hydrochloride has been studied and characterized . It has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.1]heptane hydrochloride have been analyzed . The compound has been synthesized by reducing spirocyclic oxetanyl nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptane hydrochloride have been evaluated . The compound has shown a dramatic improvement in physicochemical properties when incorporated into the structure of the antihistamine drug Rupatidine .Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.1.1]heptanhydrochlorid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Synthese von Antihistaminika: this compound wurde bei der Synthese des Antihistaminikums Rupatadin eingesetzt, wobei es das Pyridinfragment ersetzt. Diese Modifikation hat zu einer signifikanten Verbesserung der Eigenschaften des Arzneimittels geführt .

Nachahmung von meta-substituierten Benzolen: Im Jahr 2022 wurde gezeigt, dass Bicyclo[3.1.1]heptane das Fragment von meta-substituierten Benzolen in biologisch aktiven Verbindungen nachahmen können und ähnliche Winkel zwischen Austrittsvektoren, Abstände zwischen Substituenten und physikalisch-chemische Eigenschaften aufweisen .

Strukturelle Einblicke in die Arzneimittelkomplexierung: Die Verbindung wurde in Studien erwähnt, die strukturelle Einblicke in die Arzneimittelkomplexierung liefern, wie z. B. die Studie zur Komplexierung von Nirmatrelvir (PF-07321332)-3C-like SARS-CoV-2-Protease .

Synthese von spirocyclischen Oxetanyl-Nitrilen: Ein allgemeiner Ansatz zur Synthese von 3-Azabicyclo[3.1.1]heptanen durch Reduktion von spirocyclischen Oxetanyl-Nitrilen wurde entwickelt, wobei der Mechanismus, der Umfang und die Skalierbarkeit dieser Transformation untersucht wurden .

Wirkmechanismus

Target of Action

It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.

Mode of Action

It was developed by the reduction of spirocyclic oxetanyl nitriles

Biochemical Pathways

Given its incorporation into the structure of rupatidine , it may influence pathways related to histamine signaling.

Result of Action

Its incorporation into the structure of rupatidine led to a dramatic improvement in physicochemical properties .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of 3-azabicyclo[3.1.1]heptane hydrochloride involve further exploration of its properties as a saturated bioisostere . There is also interest in developing more strategies for its synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents .

Biochemische Analyse

Biochemical Properties

3-Azabicyclo[3.1.1]heptane hydrochloride plays a crucial role in biochemical reactions, particularly as a bioisostere for meta-substituted benzenes . This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the physicochemical properties of benzenes. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and significantly improving its physicochemical properties . The interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride with biomolecules are primarily based on its ability to maintain similar angles and distances between substituents as those found in benzenes .

Cellular Effects

3-Azabicyclo[3.1.1]heptane hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes . For example, its incorporation into drug structures has demonstrated enhanced cellular uptake and improved therapeutic efficacy . Additionally, 3-Azabicyclo[3.1.1]heptane hydrochloride has been observed to affect gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3-Azabicyclo[3.1.1]heptane hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a bioisostere, replacing aromatic rings in biologically active molecules and maintaining their functional properties . The nitrogen atom in its structure allows for specific binding interactions with enzymes and proteins, leading to either inhibition or activation of their functions . These interactions result in altered gene expression and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.1.1]heptane hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.1.1]heptane hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance therapeutic efficacy without causing significant adverse effects . High doses have been associated with toxic effects, including cellular damage and altered metabolic processes . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize potential toxicity .

Metabolic Pathways

3-Azabicyclo[3.1.1]heptane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of specific enzymes, leading to changes in metabolic pathways and the production of key metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.1.1]heptane hydrochloride within cells and tissues involve interactions with transporters and binding proteins . This compound has been observed to localize in specific cellular compartments, influencing its accumulation and activity . The transport mechanisms and binding interactions of 3-Azabicyclo[3.1.1]heptane hydrochloride are essential for understanding its distribution and therapeutic potential .

Subcellular Localization

3-Azabicyclo[3.1.1]heptane hydrochloride exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are critical for its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.1]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFJJGDERYLMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856654 | |

| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-44-6 | |

| Record name | 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azabicyclo[3.1.1]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

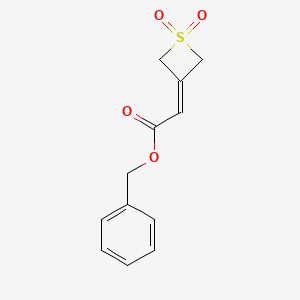

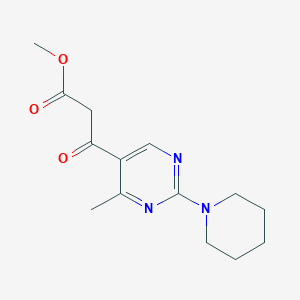

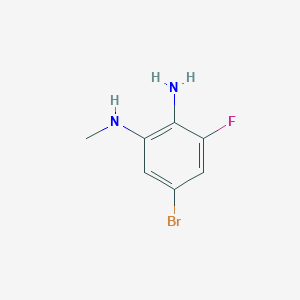

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

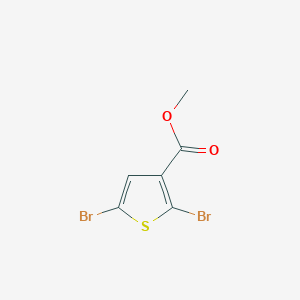

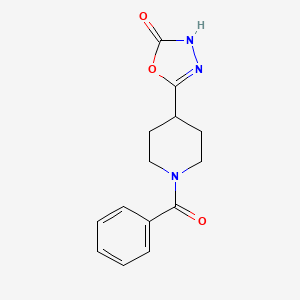

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

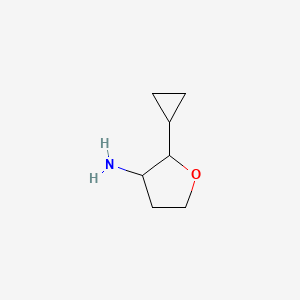

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)